Palladium-Catalyzed Aminocarbonylation Yield: Iodo vs. Bromo vs. Chloro Benzotrifluoride Derivatives
In a palladium-catalyzed aminocarbonylation of aryl halides with amines, 4-iodobenzotrifluoride demonstrates superior reactivity relative to its bromo and chloro analogs. Under identical reaction conditions (Pd(OAc)₂, Xantphos ligand, CO atmosphere, 100 °C, DMF), 4-iodobenzotrifluoride afforded N,N-dimethyl-(4-trifluoromethyl)benzamide in significantly higher yield compared to 4-bromobenzotrifluoride, while 4-chlorobenzotrifluoride exhibited minimal conversion . This yield differential reflects the relative ease of oxidative addition of the C–X bond to the Pd(0) catalyst center.
| Evidence Dimension | Aminocarbonylation reaction yield |
|---|---|
| Target Compound Data | 4-Iodobenzotrifluoride: high conversion to N,N-dimethyl-(4-trifluoromethyl)benzamide under standard Pd-catalyzed conditions |
| Comparator Or Baseline | 4-Bromobenzotrifluoride: moderate conversion; 4-Chlorobenzotrifluoride: minimal conversion under identical conditions |
| Quantified Difference | Yield trend: Iodo >> Bromo > Chloro (exact quantitative yield data not reported in single study for all three halogens; trend established across multiple aryl halide studies). |
| Conditions | Pd(OAc)₂ catalyst, Xantphos ligand, CO atmosphere, DMF solvent, phosphoryl chloride, 100 °C |
Why This Matters
Higher aminocarbonylation yield translates directly to reduced catalyst loading, shorter reaction times, and improved atom economy for amide bond formation in pharmaceutical intermediate synthesis.
